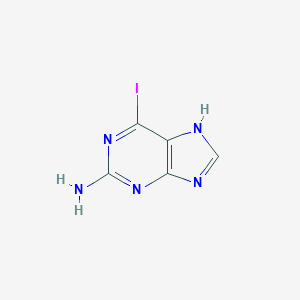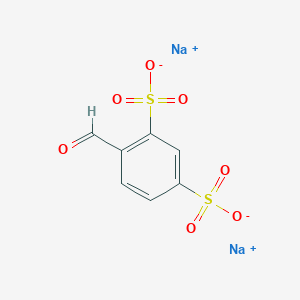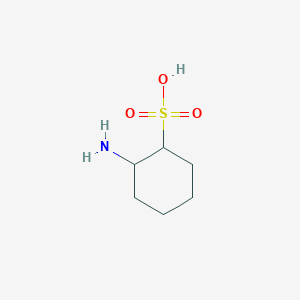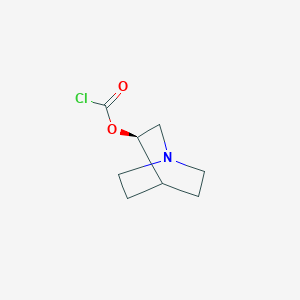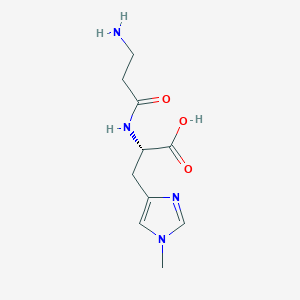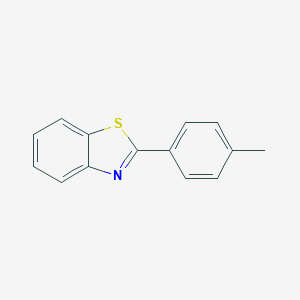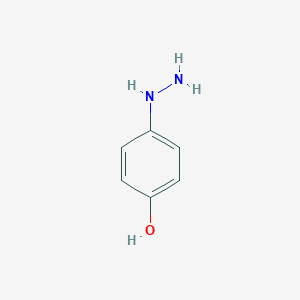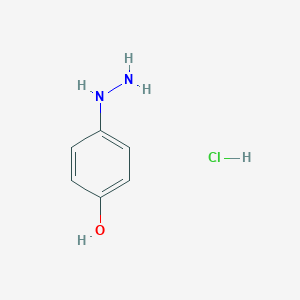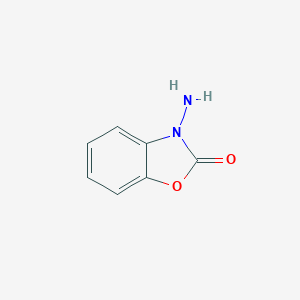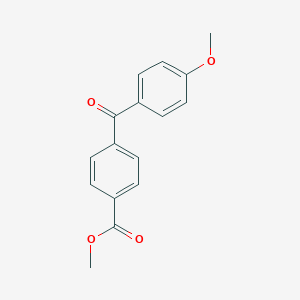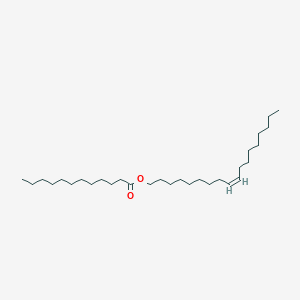
Oleyllaurat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Oleyl laurate has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Oleyl laurate is a long-chain ester produced from the reaction of fatty acids and alcohols . It primarily targets the lipid bilayer of cells . The lipid bilayer is crucial for maintaining the integrity of cells and regulating the passage of substances in and out of cells.
Mode of Action
Oleyl laurate interacts with the lipid bilayer of cells, inducing changes in its structure . This interaction enhances the absorption of hydrophilic molecules with low permeability over the gastrointestinal epithelium . The mechanism of action is described to be indirect, by the opening of tight junctions via membrane perturbation .
Biochemical Pathways
It is known that it impacts the structural properties of a model membrane, potentially affecting transcellular permeability . This suggests that oleyl laurate may influence various biochemical pathways by altering membrane permeability and facilitating the transport of other molecules.
Pharmacokinetics
It is known that oleyl laurate is used in nanoemulsions, which can enhance the bioavailability of certain drugs . More research is needed to fully understand the ADME properties of oleyl laurate.
Result of Action
The primary result of oleyl laurate’s action is the enhancement of the absorption of hydrophilic molecules with low permeability over the gastrointestinal epithelium . This can increase the effectiveness of certain drugs and other substances that otherwise have low bioavailability.
Action Environment
The action of oleyl laurate can be influenced by various environmental factors. For instance, the formation of oleyl laurate in oil is believed to occur during the crushing and kneading processes, and its concentration is related to the increase of rancidity and the concentration of free precursors . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of oleyl laurate.
Biochemische Analyse
Biochemical Properties
The biochemical properties of Oleyl Laurate are largely determined by its structure, which is a long-chain ester. It is involved in various biochemical reactions, particularly in the synthesis of wax esters . The enzymes that interact with Oleyl Laurate include fatty acyl reductase (FAR) and wax synthase (WS), which are crucial for the biosynthesis of wax esters .
Cellular Effects
Oleyl Laurate has been found to influence cellular function. For instance, it has been associated with enhanced oleate uptake and lipotoxicity in certain cell types .
Molecular Mechanism
The molecular mechanism of Oleyl Laurate involves its interaction with various biomolecules. It has been found to participate in the transesterification reaction of high molecular weight esters . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oleyl Laurate can change over time. For instance, it has been observed that the emulsification process via high-energy emulsification method successfully produced nano-sized range particles . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited .
Metabolic Pathways
Oleyl Laurate is involved in the metabolic pathway of wax ester synthesis . It interacts with enzymes such as FAR and WS, which are crucial for this process
Transport and Distribution
Oleyl Laurate is transported and distributed within cells and tissues. Studies have shown that lipid transporters play an essential role in lipid delivery and distribution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oleyl laurate can be synthesized through the esterification of oleyl alcohol and lauric acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, oleyl laurate is produced using enzymatic synthesis, which is considered environmentally friendly and yields high-quality products. Enzymes such as lipases are used to catalyze the esterification reaction under mild conditions, such as ambient temperature and pressure . This method is preferred for its sustainability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oleyl laurate undergoes various chemical reactions, including:
Oxidation: Oleyl laurate can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of oleyl laurate can yield oleyl alcohol and lauric acid.
Substitution: The ester group in oleyl laurate can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oleic acid and lauric acid.
Reduction: Oleyl alcohol and lauric acid.
Substitution: Various esters and amides depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleyl oleate: Another wax ester formed from oleyl alcohol and oleic acid.
Oleyl stearate: Formed from oleyl alcohol and stearic acid, it is used in similar applications but has a higher melting point and different physical properties.
Oleyl palmitate: Formed from oleyl alcohol and palmitic acid, it is used in cosmetics and personal care products for its emollient properties.
Uniqueness of Oleyl Laurate
Oleyl laurate is unique due to its specific combination of oleyl alcohol and lauric acid, which provides a balance of hydrophilic and lipophilic properties. This balance makes it particularly effective as a wetting agent and emollient in various formulations .
Eigenschaften
IUPAC Name |
[(Z)-octadec-9-enyl] dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29-32-30(31)28-26-24-22-20-12-10-8-6-4-2/h15-16H,3-14,17-29H2,1-2H3/b16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHVFDVVZRNMHY-NXVVXOECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317752 | |
| Record name | Oleyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19149-85-0 | |
| Record name | Oleyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19149-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Z)-Octadec-9-enyl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019149850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oleyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-octadec-9-enyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes oleyl laurate suitable for use in pharmaceutical formulations?
A1: Oleyl laurate, an ester derived from lauric acid and oleyl alcohol, is primarily chosen for its role as an oil phase in nanoemulsions. [] Its properties, such as excellent wetting behavior at interfaces and a non-greasy feel upon application, make it attractive for topical pharmaceutical formulations. [] These characteristics can enhance drug delivery by improving the contact and spreadability of the formulation on the skin.
Q2: How does the choice of oleyl laurate concentration affect nanoemulsion formation?
A2: Research indicates that the concentration of oleyl laurate plays a crucial role in the formation and stability of nanoemulsions. [] For instance, using a low-energy emulsification method, an optimal concentration of 30% w/w oleyl laurate was identified for creating stable nanoemulsions containing piroxicam. [] Higher or lower concentrations might lead to larger particle sizes, phase separation, or reduced stability, compromising the desired properties of the nanoemulsion.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




